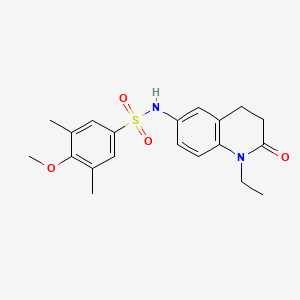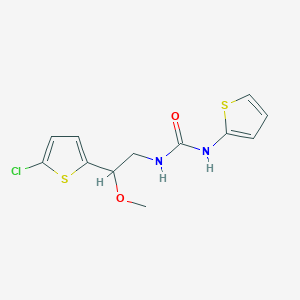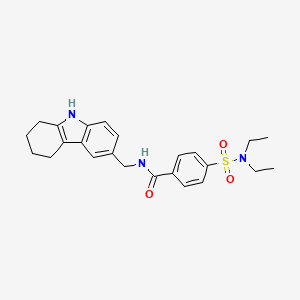![molecular formula C23H22N2O4S B2641654 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922090-28-6](/img/structure/B2641654.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound with a unique structure that includes an oxazepine ring fused with a dibenzofuran system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Dibenzofuran Core: This can be achieved through a series of cyclization reactions starting from biphenyl derivatives.
Introduction of the Oxazepine Ring: The oxazepine ring is introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Sulfonamide Formation: The final step involves the reaction of the oxazepine derivative with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxazepine ring or other parts of the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced or replaced.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its stability and electronic properties could make it useful in the development of new materials, such as organic semiconductors.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid: This compound shares a similar core structure but differs in the functional groups attached.
10,11-dihydrodibenzo[b,f]thiepines: These compounds have a similar dibenzofuran core but include a sulfur atom in the ring system.
Uniqueness
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide is unique due to the presence of both an oxazepine ring and a sulfonamide group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-15-5-4-6-17(11-15)14-30(27,28)24-18-8-10-21-19(13-18)23(26)25(3)20-12-16(2)7-9-22(20)29-21/h4-13,24H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEPXLMRTBRMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-methoxyphenyl)methyl]-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2641573.png)


![3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2641577.png)

![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641580.png)


![3-methoxy-1-methyl-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2641584.png)
![1-[2-(4-Hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2641585.png)


![8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2641591.png)
![2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2641592.png)
